molecular formula C6H10N2O B1381990 3-Cyclopropylimidazolidin-4-one CAS No. 1535474-30-6

3-Cyclopropylimidazolidin-4-one

Cat. No.: B1381990
CAS No.: 1535474-30-6
M. Wt: 126.16 g/mol
InChI Key: WSZOQJARQDYAFG-UHFFFAOYSA-N
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Description

3-Cyclopropylimidazolidin-4-one is a high-purity chemical compound from the imidazolidinone class, intended for research and development applications. This scaffold is of significant interest in medicinal chemistry, particularly for investigating new therapeutic pathways for metabolic diseases. Imidazolidinone derivatives have been identified as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The inhibition of this enzyme is a recognized therapeutic strategy for the treatment of type 2 diabetes and obesity . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of novel 11β-HSD1 inhibitors. The cyclopropyl substituent on the imidazolidinone core influences the molecule's stereoelectronic properties, which can be critical for optimizing binding affinity and selectivity towards biological targets. The compound is provided for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclopropylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-3-7-4-8(6)5-1-2-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZOQJARQDYAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclopropylimidazolidin 4 One and Imidazolidin 4 One Derivatives

Classical and Established Synthetic Routes to the Imidazolidin-4-one (B167674) Core

Established methods for forming the imidazolidin-4-one ring have long relied on condensation and cyclization reactions, which form the bedrock of heterocyclic synthesis.

A foundational method for synthesizing the imidazolidin-4-one core involves the condensation reaction between an α-amino acid amide and a carbonyl compound, such as an aldehyde or a ketone. researchgate.netresearchgate.net This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the five-membered heterocyclic ring. For instance, natural α-amino acid phenylhydrazides have been shown to react readily with various aldehydes and ketones to produce 3-(phenylamino)imidazolidin-4-one derivatives in good yields. researchgate.netresearchgate.net

Another variation of this approach utilizes orthoesters in place of simple carbonyl compounds. The reaction of an α-amino amide with an orthoester can generate an α-imino amide in situ, which subsequently cyclizes to form the imidazolidin-4-one. nih.gov This reaction often requires acid and/or heat to achieve good conversion to the final cyclized product. nih.gov Similarly, amides of N-protected amino acids, such as carbobenzoxyglycine or carbobenzoxyalanine, react with carbonyl compounds in the presence of a sulfonic acid catalyst to yield 1-carbobenzoxy-4-imidazolidinones. researchgate.netresearchgate.net

Table 1: Examples of Condensation Reactions for Imidazolidin-4-one Synthesis

Amino Acid DerivativeCarbonyl/OrthoesterConditionsProduct TypeReference
α-Amino Acid PhenylhydrazidesAldehydes or KetonesVaries3-(Phenylamino)imidazolidin-4-ones researchgate.netresearchgate.net
Chiral α-Amino Acid PhenylhydrazidesTriethyl OrthoestersCatalytic Dry Acetic AcidEnantiopure 2,5-disubstituted 3-Phenylamino-3,5-dihydro-4H-imidazol-4-ones nih.gov
N-Carbobenzoxy Amino Acid AmidesIsobutyraldehyde, BenzaldehydeSulfonic Acid Catalyst1-Carbobenzoxy-4-imidazolidinones researchgate.netresearchgate.net

Beyond direct condensation, various cyclization strategies have been developed to construct the imidazolidin-4-one ring from different precursors. One common strategy begins with a diamide (B1670390) intermediate, which can be formed by coupling an α-amino amide with a carboxylic acid. nih.gov The subsequent cyclization of this diamide, often promoted by a base like sodium hydroxide, yields the imidazolidin-4-one ring. nih.gov

More intricate cyclization cascades have also been devised. A notable example is a domino aza-Mannich addition followed by an intramolecular nucleophilic substitution. This transition-metal-free process allows for the regio- and diastereoselective cyclization of sulfamate-derived cyclic imines with α-halo hydroxamates to produce 2,5-disubstituted 4-imidazolidinones. researchgate.net Another advanced approach is the redox-neutral annulation of cyclic secondary amines with α-ketoamides. acs.org This reaction, which can be accelerated by catalytic amounts of benzoic acid, leads to the formation of polycyclic imidazolidinone derivatives in good yields through the concurrent formation of a C–N bond and functionalization of an amine α-C–H bond. acs.org Furthermore, aziridines have been employed as precursors; a copper-catalyzed reaction of an aziridine (B145994) with an isocyanate can efficiently yield substituted imidazolidinones. frontiersin.org

Table 2: Selected Cyclization Strategies for Imidazolidin-4-one Synthesis

Starting MaterialsKey TransformationConditionsProduct TypeReference
α-Amino Amide + Carboxylic AcidDiamide formation and cyclizationCoupling agent, then base (e.g., NaOH)Substituted Imidazol-4-ones nih.gov
Sulfamate-derived Cyclic Imine + α-Halo HydroxamateDomino Aza-Mannich/Intramolecular SubstitutionMild, transition-metal-free2,5-disubstituted 4-Imidazolidinones researchgate.net
Cyclic Secondary Amine + α-KetoamideRedox-Neutral AnnulationCatalytic Benzoic AcidPolycyclic Imidazolidinones acs.org
Tosylaziridine + PhenylisocyanateCopper-Catalyzed CyclizationCopper CatalystSubstituted Imidazolidinones frontiersin.org

Advanced and Green Chemistry Synthetic Protocols

In recent years, synthetic chemistry has increasingly focused on developing methods that are more efficient, produce less waste, and use less hazardous materials. These "green chemistry" principles have been successfully applied to the synthesis of imidazolidin-4-ones.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govyoutube.com In the context of imidazolidin-4-one synthesis, microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating methods. researchgate.netresearchgate.net For example, the solvent-free condensation of N-substituted α-amino amides with aldehydes proceeds with good yields under both classical thermal conditions and microwave irradiation, but the reaction is accelerated six-fold under microwave conditions. researchgate.netresearchgate.net This acceleration is attributed to the efficient heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms. youtube.com This technique has been applied to one-pot procedures, such as in the synthesis of the natural product dispacamide A, which features an imidazol-4-one core. nih.gov

Table 3: Comparison of Microwave vs. Thermal Synthesis of Imidazolidin-4-ones

ReactantsMethodTimeYieldReference
N-substituted α-amino amides + AldehydesMicrowave (Solvent-Free)~5-15 minGood researchgate.netresearchgate.net
Thermal (Solvent-Free)~30-90 minGood researchgate.netresearchgate.net

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-phase, synthesis of imidazolidin-4-ones has proven to be a highly effective and environmentally friendly approach. researchgate.netscirp.org These reactions often lead to comparable or even higher yields and significantly reduced reaction times compared to their solvent-based counterparts. researchgate.net For instance, a new series of substituted imidazolidin-4-ones was synthesized by reacting equimolar amounts of N-substituted α-amino amides and aldehydes under solvent-free conditions, using both conventional heating and microwave irradiation. researchgate.net In another approach, enantioselective 5-monosubstituted imidazol-4-ones were synthesized via a solvent-free condensation between chiral α-amino acid phenylhydrazides and triethyl orthoesters, using only a catalytic amount of dry acetic acid. nih.gov This method produced all compounds enantioselectively within an hour. nih.gov Grinding has also been employed as a solvent-free technique for the synthesis of related hydantoin (B18101) and thiohydantoin derivatives from benzils and urea/thiourea, offering short reaction times and excellent yields. scirp.org

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product containing structural elements of all reactants, are highly valued for their efficiency. A related strategy is the pseudo-multicomponent one-pot protocol. In this approach, a sequential reaction occurs where an intermediate is formed in situ from two or more components before reacting with the remaining components in the same reaction vessel. researchgate.net

A pseudo-multicomponent one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones, a structure closely related to imidazolidin-4-ones. This method involves the in situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction to a secondary diamine, and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI). researchgate.net This strategy streamlines the synthetic process, avoiding the need for isolation and purification of intermediates. Similar one-pot multicomponent strategies have been developed for chiral spiro-imidazolidinone cyclohexenones from aminophenols, α,β-unsaturated aldehydes, and α-amino acids, showcasing exceptional diastereoselectivity without the need for metal catalysts. nih.gov These protocols represent an efficient and sustainable route to complex heterocyclic structures. mdpi.comnih.gov

1,3-Dipolar Cycloaddition Strategies and Analogues

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocycles, including the imidazolidine (B613845) core. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of imidazolidin-4-one synthesis, azomethine ylides are particularly relevant 1,3-dipoles.

Azomethine ylides, which can be generated in situ from various precursors such as α-amino acids or N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, react with various dipolarophiles to yield substituted pyrrolidines and imidazolidines. nih.govrsc.org For instance, the [3+2] cycloaddition of nonstabilized azomethine ylides with 2-benzothiazolamines has been shown to produce functionalized 1,3,5-trisubstituted imidazolidines with high regioselectivity and in good yields. nih.gov Another approach involves the reaction of azomethine ylides, generated from isatins and N-substituted α-amino acids, with 5-methylidene-3-aryl-2-chalcogen-imidazolones to form dispiro derivatives. nih.gov

While direct synthesis of 3-cyclopropylimidazolidin-4-one using this method is not extensively documented in readily available literature, the synthesis of various N-substituted imidazolidine-4-one analogues demonstrates the feasibility of this strategy. The general approach would involve the cycloaddition of an azomethine ylide with a suitable dipolarophile, where one of the reactants incorporates the cyclopropyl (B3062369) moiety.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Imidazolidine Synthesis

1,3-Dipole PrecursorDipolarophileProductReference
N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine2-Benzothiazolamines1,3,5-Trisubstituted imidazolidines nih.gov
Isatins and N-substituted glycines5-Methylidene-2-chalcogenimidazolonesDispiro[imidazolidine-4,3'-pyrrolidine-2',3''-indoline]-2,2''-diones nih.gov
N-benzylidenebenzylamine and alcohols (photocatalysis)Not applicable (dimerization/cyclization)Polysubstituted imidazolidines rsc.org

Stereoselective Synthesis and Diastereomeric Considerations

The stereochemical outcome of the synthesis of imidazolidin-4-ones is of paramount importance, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis aims to control the formation of specific stereoisomers.

In the context of 1,3-dipolar cycloadditions, the stereochemistry of the resulting imidazolidine is influenced by the geometry of the azomethine ylide and the mode of its approach to the dipolarophile (endo vs. exo). The use of chiral auxiliaries or catalysts can induce facial selectivity in the cycloaddition, leading to the preferential formation of one enantiomer. For example, the reaction of a chiral, non-racemic azomethine ylide with a prochiral dipolarophile can lead to the formation of a single diastereomer. nih.gov

Diastereoselectivity is also a key consideration when the reactants already contain stereocenters. The reaction of an α-nitrogen carbanion with imines has been reported to produce trans-4,5-disubstituted 1,3-imidazolidin-2-ones with high diastereoselectivity. acs.org The relative stereochemistry of the substituents on the imidazolidin-4-one ring is often determined using spectroscopic techniques such as Nuclear Overhauser Effect (NOE) NMR experiments.

When designing a synthesis for this compound with specific stereochemistry, careful consideration of the starting materials and reaction conditions is crucial to control the formation of the desired diastereomer. The inherent steric and electronic properties of the cyclopropyl group can also influence the stereochemical course of the reaction.

Table 2: Factors Influencing Stereoselectivity in Imidazolidin-4-one Synthesis

FactorDescriptionPotential Outcome
Chiral AuxiliariesUse of chiral groups on the 1,3-dipole or dipolarophile.Enantioselective formation of one stereoisomer.
Chiral CatalystsEmployment of chiral Lewis acids or organocatalysts.Catalytic asymmetric synthesis of a specific enantiomer.
Substrate ControlInherent stereocenters in the starting materials directing the approach of reactants.Diastereoselective formation of a particular diastereomer.
Reaction ConditionsTemperature, solvent, and additives can influence the transition state geometry.Variation in diastereomeric ratios.

Strategies for Cyclopropyl Moiety Introduction and Functionalization at the N3 Position

The introduction of a cyclopropyl group at the N3 position of the imidazolidin-4-one ring is a key synthetic step. Several strategies can be envisioned for this transformation.

One direct approach is the N-cyclopropylation of a pre-formed imidazolidin-4-one or a suitable precursor. A notable method for the N-cyclopropylation of cyclic amides and azoles involves the use of a cyclopropylbismuth reagent. nih.gov This method offers a direct route to introduce the cyclopropyl group onto the nitrogen atom of the lactam ring system. The reaction is typically performed in the presence of a copper catalyst.

Another strategy involves the use of a cyclopropyl-containing building block from the outset of the synthesis. For example, one could synthesize a cyclopropyl-containing amine or amino acid and then construct the imidazolidin-4-one ring around it using established cyclization methods.

Furthermore, cyclopropenones can serve as versatile starting materials for the synthesis of various heterocyclic compounds. nih.gov While not a direct route to this compound, their reactions with nitrogen-containing nucleophiles can lead to the formation of nitrogen heterocycles, and this chemistry could potentially be adapted.

Functionalization at the N3 position is often achieved through standard N-alkylation or N-arylation reactions, and these methods could be applied for the introduction of a cyclopropyl group using a suitable cyclopropyl halide or a related electrophile, although such reactions can sometimes be challenging with sterically demanding groups.

Table 3: Potential Methods for N3-Cyclopropyl Group Introduction

MethodDescriptionKey Reagents/Conditions
N-Cyclopropylation of Pre-formed RingDirect attachment of a cyclopropyl group to the nitrogen of the imidazolidin-4-one.Cyclopropylbismuth reagent, Cu catalyst. nih.gov
Cyclization with Cyclopropyl-containing Building BlockSynthesis of the imidazolidin-4-one ring from a starting material already bearing the cyclopropyl group.Cyclopropylamine, cyclopropylamino acid derivatives.
Modification of Cyclopropenone-derived HeterocyclesPotential adaptation of cyclopropenone chemistry to form the desired N-cyclopropyl heterocycle.Cyclopropenones, nitrogen nucleophiles. nih.gov

Chemical Reactivity and Transformation Studies of 3 Cyclopropylimidazolidin 4 One

Ring System Stability and Degradation Pathways

The stability of the 3-Cyclopropylimidazolidin-4-one ring system is a critical aspect of its chemical profile. Like other imidazolidinone derivatives, its stability is influenced by factors such as pH, temperature, and exposure to light.

Hydrolytic Stability: The imidazolidin-4-one (B167674) ring contains an amide-like linkage which is susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on analogous N-substituted imidazolidin-4-ones have shown that the rate of hydrolysis is pH-dependent. For instance, the decomposition of 4-imidazolidinone prodrugs in aqueous solutions demonstrated apparent first-order kinetics under acidic conditions (pH < 5) nih.gov. At neutral to slightly alkaline pH, the hydrolysis can become a reversible process nih.gov. The cyclopropyl (B3062369) group at the N3 position may influence the rate of hydrolysis due to its electronic and steric effects. The electron-donating nature of the cyclopropyl ring could potentially modulate the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack by water or hydroxide ions.

Thermal Degradation: Elevated temperatures can induce the degradation of the imidazolidinone ring. Thermal degradation pathways for related heterocyclic structures often involve complex multi-step processes. For example, studies on the thermal decomposition of imidazoline (B1206853)/dimethyl succinate hybrids have shown that the compounds are stable up to approximately 200°C, after which they undergo multi-step degradation acs.org. The initial steps often involve the cleavage of weaker bonds, which for this compound could include the C-N bonds within the ring or the bond connecting the cyclopropyl group to the nitrogen atom. The specific degradation products would depend on the conditions, but could include smaller volatile molecules as well as more complex rearranged structures.

Photodegradation: Exposure to ultraviolet (UV) radiation can also lead to the degradation of this compound. The photochemical stability of a molecule is often quantified by its photodegradation quantum yield, which is the number of molecules degraded per photon absorbed rsc.orgwikipedia.org. The quantum yields of complex molecules in solution are often independent of the specific wavelength of irradiation unito.it. For cyclic ureas, photodegradation can proceed through various mechanisms, including ring cleavage and radical-initiated reactions. The presence of the carbonyl group and the nitrogen atoms with lone pairs of electrons suggests that the molecule could absorb UV light, leading to excited states that are more susceptible to chemical reactions.

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound, namely the secondary amine at the N1 position and the active methylene group at the C5 position, offer several avenues for chemical modification and the synthesis of new derivatives.

N1-Alkylation and Acylation: The hydrogen atom on the nitrogen at the N1 position is acidic and can be removed by a base, allowing for subsequent alkylation or acylation reactions. N1-alkylation of imidazolidin-4-ones has been shown to stabilize the ring system ucla.edu. This reaction is typically carried out under basic conditions to deprotonate the N1 nitrogen, followed by the addition of an alkyl halide. Similarly, N-acylation can be achieved by reacting the deprotonated imidazolidin-4-one with an acylating agent such as an acid chloride or anhydride. The conditions for N-acylation of related sulfonamides have been explored, with refluxing acetonitrile being effective in some cases researchgate.netresearchgate.net.

Reactions at the C5 Methylene Group: The methylene group at the C5 position, being adjacent to a carbonyl group, possesses some acidity and can be a site for functionalization. For the related imidazolidine-4-thiones, it has been shown that this position can be involved in enamine activation for subsequent α-alkylation of aldehydes nih.govrsc.org. While direct alkylation at the C5 position of this compound might be challenging, condensation reactions with aldehydes or other electrophiles under appropriate basic conditions could lead to 5-substituted derivatives.

The following table summarizes some potential derivatization strategies for this compound based on the reactivity of analogous compounds.

PositionReaction TypeReagents and ConditionsPotential Products
N1AlkylationBase (e.g., NaH, K2CO3), Alkyl halide (R-X)1-Alkyl-3-cyclopropylimidazolidin-4-one
N1AcylationBase, Acyl chloride (RCOCl) or Anhydride ((RCO)2O)1-Acyl-3-cyclopropylimidazolidin-4-one
C5CondensationBase, Aldehyde (RCHO)5-Alkylidene-3-cyclopropylimidazolidin-4-one

Reaction with Oxidizing Agents and Other Reagents

The reactivity of this compound with various reagents is of interest for understanding its chemical transformations and potential applications.

Reaction with Oxidizing Agents: The imidazolidinone ring and the cyclopropyl group can be susceptible to oxidation. Potassium permanganate (KMnO4) is a strong oxidizing agent that can react with various functional groups. The oxidation of heterocyclic compounds by permanganate can lead to a variety of products, including the formation of oxo groups at the ring atoms, ring cleavage to form carboxylic acids, or oxidation of substituents researchgate.netresearchgate.net. The specific outcome of the reaction of this compound with KMnO4 would depend on the reaction conditions such as temperature and pH. Under harsh conditions, oxidative cleavage of the imidazolidinone ring or the cyclopropyl ring is possible.

Reaction with Reducing Agents: The carbonyl group at the 4-position of this compound can be reduced to a hydroxyl group. Sodium borohydride (NaBH4) is a common reducing agent used for the reduction of aldehydes and ketones to alcohols slideshare.netyoutube.commasterorganicchemistry.com. It is generally a mild reagent and is not expected to reduce the amide functionality or the cyclopropyl ring under standard conditions masterorganicchemistry.comlibretexts.org. The reduction of the C4-carbonyl would lead to the formation of 3-cyclopropylimidazolidin-4-ol.

Ring-Opening Reactions of the Cyclopropyl Group: The strained cyclopropyl ring attached to the nitrogen atom can undergo ring-opening reactions under certain conditions. Studies on N-cyclopropyl amides have shown that they can undergo ring-expanding reactions in the presence of triphenylphosphine and carbon tetrahalide to form N-substituted pyrrolidin-2-ones nih.govacs.org. It is conceivable that under similar activating conditions, the cyclopropyl group in this compound could undergo a ring-opening rearrangement.

The following table provides a summary of potential reactions of this compound with selected reagents.

ReagentPotential ReactionExpected Product(s)
Potassium permanganate (KMnO4)OxidationRing-cleavage products (dicarboxylic acids, etc.), Oxidation of the cyclopropyl ring
Sodium borohydride (NaBH4)Reduction of C4-carbonyl3-Cyclopropylimidazolidin-4-ol
Triphenylphosphine/Carbon tetrahalideRing-expansionPyrrolidinone derivatives (by analogy to N-cyclopropyl amides)

Structure Activity Relationship Sar Investigations of 3 Cyclopropylimidazolidin 4 One Analogues

Impact of N3-Substitution (Cyclopropyl Group) on Molecular Properties and Bioactivity

The substituent at the N3 position of the imidazolidin-4-one (B167674) ring plays a crucial role in modulating the molecule's physicochemical properties and its interaction with biological targets. The presence of a cyclopropyl (B3062369) group at this position is of particular interest due to its unique conformational and electronic characteristics.

The cyclopropyl moiety is a small, rigid ring that can significantly influence the conformational preferences of the entire molecule. nih.gov In studies of other N-cyclopropyl-substituted heterocyclic systems, the cyclopropyl group has been shown to affect the rotational barriers and the preferred orientation of adjacent substituents. For instance, in N-cyclopropyl amides, the cyclopropyl group can favor a non-planar conformation, which may be crucial for fitting into the binding pocket of a target protein. nih.gov This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity.

The electronic nature of the cyclopropyl group, often described as having partial double-bond character, can also impact the bioactivity. It can participate in favorable interactions with biological targets and influence the metabolic stability of the compound. While direct SAR data for 3-cyclopropylimidazolidin-4-one is limited, studies on related heterocyclic compounds, such as thiazolidin-4-ones, have indicated that the nature of the N3-substituent is a key determinant of activity. nih.govmdpi.comnih.gov For example, the introduction of small, lipophilic groups at this position has been shown to enhance the biological effects in some contexts.

The table below summarizes the general impact of N-substitution on the bioactivity of related heterocyclic cores, which can be extrapolated to understand the potential role of the N3-cyclopropyl group in imidazolidin-4-ones.

N3-Substituent TypeGeneral Impact on Bioactivity (in related heterocycles)Potential Implication for this compound
Small Alkyl GroupsCan enhance lipophilicity and cell permeability.The cyclopropyl group, as a small alkyl, may improve membrane transport.
Bulky GroupsMay cause steric hindrance, potentially reducing or altering activity.The compact nature of the cyclopropyl group minimizes steric clash.
Aromatic RingsCan introduce pi-stacking interactions with the target.The cyclopropyl group offers different types of interactions (hydrophobic).
Hydrogen Bond Donors/AcceptorsCan form specific hydrogen bonds with the target.The cyclopropyl group itself is not a hydrogen bond donor or acceptor.

Influence of Substituents on the Imidazolidin-4-one Ring System

Research on various imidazolidin-4-one derivatives has demonstrated that even minor changes to the substituents on the ring can lead to significant differences in biological outcomes. For example, in a study on novel 4-imidazolidinone derivatives with anticancer activity, substitutions at various positions on the imidazolidinone ring were shown to have a profound effect on their potency. mdpi.com Halogenated aromatic substitutions at the 1-position of an imidazolyl ring attached to the core were found to slightly increase anticancer activity, whereas a methoxy-substituted benzene (B151609) ring reduced activity. mdpi.com Among aliphatic substitutions at another position on the ring, an acyclic propyl group resulted in greater activity than a cyclobutyl group. mdpi.com Furthermore, the introduction of a furyl-substituent at the 5-position of the imidazolyl ring significantly enhanced anticancer activity. mdpi.com

These findings highlight the sensitivity of the imidazolidin-4-one scaffold to substitution and provide a basis for the rational design of new analogues. The following table illustrates the influence of different substituent types on the imidazolidin-4-one ring based on reported SAR studies of related compounds.

Position of SubstitutionSubstituent TypeObserved Influence on Bioactivity (in related imidazolidin-4-ones)
C2Aromatic RingsCan be crucial for activity, with electronic effects of substituents on the ring playing a key role.
C2Aliphatic GroupsThe size and nature of the alkyl group can impact potency.
C5Aromatic/Heteroaromatic RingsCan significantly enhance activity, suggesting the importance of this position for target interaction.
C5HydrogenOften used as a reference point for comparing the effects of other substituents.

The strategic placement of different functional groups on the imidazolidin-4-one ring, in combination with the N3-cyclopropyl moiety, offers a rich field for SAR exploration to develop compounds with tailored biological profiles.

Conformational Analysis and Stereochemical Effects on Biological Interactions

The three-dimensional structure of a molecule is intrinsically linked to its biological function. Conformational analysis and stereochemistry are therefore critical aspects of the SAR of this compound analogues. The imidazolidin-4-one ring can exist in different conformations, and the presence of stereocenters can lead to enantiomers or diastereomers with distinct biological activities.

The imidazolidin-4-one ring is not planar and can adopt various envelope or twist conformations. The specific preferred conformation will be influenced by the substituents on the ring and at the N3 position. The rigid N3-cyclopropyl group can be expected to exert a significant influence on the conformational equilibrium of the five-membered ring. nih.gov Understanding the preferred conformation is crucial, as it dictates the spatial arrangement of the pharmacophoric groups and their ability to interact with a biological target.

Stereochemistry is another vital consideration. The imidazolidin-4-one ring can possess chiral centers, typically at the C2 and C5 positions, depending on the substitution pattern. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different potencies, efficacies, and even different biological activities altogether. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

While specific studies on the stereochemical effects of this compound are not widely available, the general principles of stereoselectivity in drug action are applicable. For instance, in other classes of heterocyclic compounds, it is common for one enantiomer to be significantly more active than the other. nih.gov This underscores the importance of synthesizing and testing enantiomerically pure compounds during drug development.

The table below outlines key stereochemical and conformational considerations for this compound analogues.

Structural FeatureImplication for Biological Interactions
Ring Conformation (Envelope/Twist)Determines the 3D shape and the orientation of substituents, affecting receptor fit.
Chirality at C2Can lead to enantiomers with different biological activities and potencies.
Chirality at C5Can also result in stereoisomers with distinct pharmacological profiles.
DiastereomerismIf multiple chiral centers are present, the relative configuration of these centers is critical for activity.

Molecular Mechanisms and Biological Targets of Imidazolidin 4 One Derivatives

Anti-proliferative and Apoptotic Induction Mechanisms in Cell Lines

Recent studies have highlighted the efficacy of imidazolidin-4-one (B167674) derivatives in targeting cancer cells through a multi-faceted approach that involves the generation of reactive oxygen species (ROS), activation of the c-Jun N-terminal kinase (JNK) pathway, and induction of mitochondrial-mediated apoptosis. nih.govmdpi.comnih.gov

A key mechanism underlying the anti-cancer activity of certain imidazolidin-4-one derivatives is their ability to induce the production of reactive oxygen species (ROS) within cancer cells. nih.govmdpi.com For instance, a novel derivative, compound 9r, has been shown to trigger ROS-dependent apoptosis in colorectal cancer cell lines HCT116 and SW620. nih.govmdpi.comnih.gov The accumulation of ROS creates a state of oxidative stress, which can lead to cellular damage and initiate apoptotic pathways. nih.govmdpi.com The prooxidant activity of these compounds, leading to increased intracellular ROS levels, is considered a significant contributor to their cytotoxic effects on cancer cells. mdpi.com

The role of ROS in the apoptotic process induced by these derivatives is further substantiated by the observation that antioxidants, such as N-acetylcysteine (NAC), can suppress the cytotoxic effects of these compounds. nih.govnih.gov By mitigating ROS production, NAC also inhibits the subsequent activation of the JNK pathway and apoptosis, confirming the central role of oxidative stress in the anti-cancer mechanism of these imidazolidin-4-one derivatives. nih.govnih.gov

The elevation of intracellular ROS levels by imidazolidin-4-one derivatives serves as a trigger for the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.govresearchgate.net The JNK pathway is a critical component of the cellular response to stress and can mediate both cell survival and apoptosis, depending on the context and duration of the signal. In the case of treatment with imidazolidin-4-one derivatives like compound 9r, the sustained activation of the JNK pathway contributes to the induction of apoptosis in colorectal cancer cells. nih.govmdpi.comnih.gov This activation further amplifies the apoptotic signal initiated by ROS generation. nih.gov

The culmination of ROS generation and JNK pathway activation is the initiation of the mitochondrial pathway of apoptosis. nih.govnih.gov This intrinsic apoptotic pathway is characterized by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm. nih.govgoogle.com Imidazolidin-4-one derivatives have been demonstrated to induce apoptosis through this very mechanism. nih.govnih.gov

A critical event in the mitochondrial pathway is the regulation of the Bcl-2 family of proteins. mdpi.comgoogle.com Treatment with compounds like 9r has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the balance towards apoptosis. nih.gov This change in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and commitment to apoptosis. mdpi.com

The release of mitochondrial proteins, such as cytochrome c, into the cytosol triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9. nih.govembopress.org Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3. nih.gov These executioner caspases are responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. embopress.org The activation of the caspase pathway is a downstream event of ROS accumulation and JNK pathway activation, solidifying the interconnectedness of these molecular events in the anti-cancer action of imidazolidin-4-one derivatives. nih.govresearchgate.net Furthermore, inflammasome activation can lead to caspase-1-dependent mitochondrial damage. nih.gov

Antimicrobial Modalities

In addition to their anti-cancer properties, imidazolidin-4-one derivatives have emerged as a promising class of antimicrobial agents with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Their mechanisms of action often involve the disruption of bacterial cell membranes and the inhibition of biofilm formation. nih.govnih.gov

A series of bis-cyclic imidazolidin-4-one derivatives have been developed that exhibit potent and broad-spectrum antibacterial activity. nih.gov These compounds have demonstrated efficacy against a range of bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), Klebsiella pneumoniae, and Escherichia coli. nih.gov The antibacterial activity of these derivatives is often linked to their ability to mimic the physiochemical properties of host defense peptides (HDPs), which are a natural part of the innate immune system. nih.gov

The proposed mechanism of action for these imidazolidin-4-one compounds is the disintegration of bacterial membranes. nih.govnih.gov This disruption of the cell envelope leads to rapid bacterial cell death. nih.gov Time-kill kinetic studies have shown that potent derivatives can eliminate bacteria quickly, which is a desirable characteristic for an antibiotic. nih.govnih.gov Furthermore, some of these compounds exhibit a low probability of inducing drug resistance in bacteria like MRSA, even after multiple passages. nih.govnih.gov

The imidazolidine-4-one scaffold itself appears to be important for enhancing antimicrobial activity, as demonstrated by structure-activity relationship studies. nih.gov Modifications to the side chains of these molecules can influence their hydrophobicity, which in turn affects their antibacterial potency. nih.gov For instance, some newly synthesized imidazolidine (B613845) derivatives have shown enhanced activity against Gram-negative bacteria when compared to standard drugs like gentamycin. asianpubs.org Other studies have also reported the antibacterial activity of imidazolidine-4-one derivatives against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govajchem-a.com

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. nih.gov The ability of imidazolidin-4-one derivatives to inhibit biofilm formation is a significant aspect of their antimicrobial potential. nih.govnih.gov

Certain bis-cyclic imidazolidin-4-one derivatives have been shown to inhibit biofilm formation at low concentrations. nih.gov This anti-biofilm activity is crucial for combating chronic and recurrent infections where biofilms play a central role. The disruption of biofilm integrity can render the bacteria more susceptible to conventional antibiotics and host immune defenses. The development of small molecules like imidazolidin-4-one derivatives that can effectively target biofilms is a key strategy in addressing the challenge of antibiotic resistance. nih.govmdpi.com

Membrane Disintegration as a Mechanism of Action

While the primary focus of research on imidazolidin-4-one derivatives has been on their interactions with specific protein targets, some studies suggest that certain derivatives may exert their biological effects through non-specific mechanisms such as membrane disintegration. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities where disruption of cellular integrity can lead to cell death.

The amphipathic nature of some imidazolidin-4-one derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their insertion into the lipid bilayers of cell membranes. This insertion can disrupt the membrane's structural integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis. The specific structural features of the derivatives, such as the nature and length of substituent groups, can significantly influence their membrane-disrupting potential.

Enzyme and Receptor Modulation

A more extensively studied mechanism of action for imidazolidin-4-one derivatives is the modulation of specific enzymes and receptors critical to various physiological and pathological processes.

Phosphodiesterase Inhibition (e.g., PDE4)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com PDE4, in particular, is a key regulator of cAMP levels in inflammatory and immune cells. nih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators. nih.govplos.org

Several imidazolidin-4-one derivatives have been identified as potent inhibitors of PDE4. nih.gov These compounds typically mimic the purine (B94841) ring of cAMP, allowing them to bind to the active site of the PDE4 enzyme. The interaction is often characterized by hydrogen bonding and hydrophobic interactions with key residues in the catalytic domain. The development of selective PDE4 inhibitors is an active area of research, as it offers a promising therapeutic strategy for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. nih.govfrontiersin.org

For instance, roflumilast (B1684550) and apremilast (B1683926) are approved PDE4 inhibitors used in the treatment of severe COPD and psoriatic arthritis, respectively. mdpi.comnih.gov The success of these drugs has spurred the development of new generations of PDE4 inhibitors with improved efficacy and safety profiles. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other bioactive fatty acid amides. nih.gov Inhibition of FAAH increases the levels of these endogenous signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. nih.govescholarship.org

A number of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been evaluated as FAAH inhibitors. nih.gov Research has shown that appropriate substitutions on the imidazolidinone scaffold can lead to potent and selective FAAH inhibitors. nih.gov For example, certain 3-substituted 5,5'-diphenylimidazolidine-2,4-dione and 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have demonstrated significant FAAH inhibitory activity. nih.gov The mechanism of inhibition often involves the formation of a covalent adduct with a catalytic serine residue in the FAAH active site. escholarship.org The development of dual-action inhibitors that target both FAAH and cyclooxygenase (COX) enzymes is also being explored as a novel approach to pain and inflammation management. nih.gov

Compound TypeTargetNotable Derivatives
Imidazolidine-2,4-dioneFAAH3-substituted 5,5'-diphenylimidazolidine-2,4-diones nih.gov
2-Thioxoimidazolidin-4-oneFAAH3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-ones nih.gov

Aromatase Enzyme Interactions

Aromatase, a cytochrome P450 enzyme, is a critical enzyme in the biosynthesis of estrogens from androgens. mdpi.combreastcancernow.org It represents a key therapeutic target for hormone-dependent breast cancer. mdpi.comnih.gov Aromatase inhibitors are classified as either steroidal or non-steroidal. mdpi.com

While the core structure of 3-cyclopropylimidazolidin-4-one itself is not a classical aromatase inhibitor, the broader class of compounds containing cyclopropyl (B3062369) groups has shown activity. For example, 19-(cyclopropylamino)-androst-4-en-3,17-dione has been synthesized and shown to be a mechanism-based inhibitor of aromatase. nih.gov Additionally, 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have demonstrated potent aromatase inhibition. nih.gov The development of novel non-steroidal aromatase inhibitors often incorporates heterocyclic moieties that can coordinate with the heme iron of the cytochrome P450 active site, a feature that could potentially be incorporated into imidazolidin-4-one scaffolds. researchgate.net

Cyclophilin Inhibition (e.g., CypD, CypA)

Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes. nih.govfrontiersin.orgnih.gov Cyclophilin D (CypD) is a key regulator of the mitochondrial permeability transition pore (mPTP), and its inhibition is a potential therapeutic strategy for conditions associated with mitochondrial dysfunction, such as ischemia-reperfusion injury and neurodegenerative diseases. nih.govnih.gov Cyclophilin A (CypA) is involved in inflammatory processes and the replication of certain viruses. nih.govnih.gov

Although direct inhibition of cyclophilins by this compound has not been extensively reported, the development of small molecule inhibitors for these enzymes is an active area of research. nih.gov For example, a potent and selective inhibitor of CypD, designated CypD-IN-4, has an IC50 value of 0.057 μM. medchemexpress.com The design of such inhibitors often focuses on creating molecules that can bind to the hydrophobic active site of the cyclophilin, a strategy that could potentially be applied to imidazolidin-4-one derivatives.

CyclophilinFunctionPotential Therapeutic Application of Inhibitors
CypDRegulates mitochondrial permeability transition pore (mPTP) nih.govnih.govIschemia-reperfusion injury, neurodegenerative diseases nih.gov
CypAInvolved in inflammation and viral replication nih.govnih.govInflammatory diseases, viral infections nih.gov

G-Protein-Coupled Receptor (GPCR) Antagonism

G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them important drug targets. nih.gov The antagonism of specific GPCRs can be a valuable therapeutic approach for various diseases.

Bicyclic imidazole-4-one derivatives have been identified as a new class of antagonists for the orphan GPCRs GPR18 and GPR55. rsc.org These receptors are implicated in various physiological processes, and their modulation by small molecules is of significant interest. Furthermore, thiazolidin-4-one derivatives have been developed as antagonists for the lysophosphatidic acid receptor-1 (LPA1), another GPCR, with potential applications in breast cancer therapy. nih.gov This suggests that the broader imidazolidinone scaffold could be a valuable template for the design of novel GPCR antagonists.

N-type Calcium Channel Modulation by Related Imidazolidin-2-ones

While the provided information focuses on imidazolidin-4-ones, related compounds like imidazolidin-2-ones and other imidazoline (B1206853) derivatives have been shown to modulate N-type calcium channels (Cav2.2). nih.govnih.govwikipedia.org These channels are primarily located on nerve terminals and are crucial for neurotransmitter release and pain signaling. wikipedia.org

For instance, the imidazoline derivative moxonidine (B1115) has been found to inhibit N-type Ca²⁺ currents in rat superior cervical ganglion neurons. nih.gov This inhibition is mediated through the activation of imidazoline I₁ receptors and occurs in a manner that is insensitive to pertussis toxin and voltage changes. nih.gov This action ultimately leads to a reduction in repetitive action potential firing. nih.gov Similarly, the imidazoline receptor agonist cirazoline (B1222771) also decreases N-type Ca²⁺ currents in these neurons, an effect that is blocked by the N-type channel blocker ω-conotoxin GVIA. nih.gov The modulation of these channels by imidazoline derivatives highlights a potential mechanism for regulating neuronal excitability and neurotransmitter release. nih.govnih.gov

It is important to note that while these findings relate to imidazoline and imidazolidin-2-one derivatives, they suggest a potential area of investigation for the biological activity of this compound and other imidazolidin-4-one derivatives.

Antioxidant Activities

Several studies have investigated the antioxidant potential of imidazolidin-4-one derivatives. nih.govresearchgate.netajchem-a.comresearchcommons.org Antioxidants are crucial for combating oxidative stress, a condition linked to various diseases. The antioxidant capacity of these derivatives is often evaluated through various assays, such as measuring their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govajchem-a.com

A study on new imidazolidin-4-one derivatives synthesized from phenidone (B1221376) showed that some of these compounds possess good antioxidant activity. ajchem-a.com This was determined using total antioxidant capacity and reducing power assays. ajchem-a.com Another study synthesized a series of 2H-imidazole-derived phenolic compounds and found that their antioxidant properties were influenced by their chemical structure. nih.gov Specifically, the presence of a nitro group was found to enhance both antioxidant and antiradical capacities. nih.gov

However, not all imidazolidin-4-one derivatives exhibit antioxidant properties. For example, mercaptoalkyl derivatives of 5,5-diphenyl- and 5-arylidene hydantoins were found to be inactive in tests for enzymic generation of O2- and non-enzymic lipid peroxidation. nih.gov

Table 1: Antioxidant Activity of Imidazolidin-4-one Derivatives This table is for illustrative purposes and the data is based on findings from multiple sources. Specific values may vary depending on the specific derivative and assay used.

Derivative Type Antioxidant Test Result Reference
Phenidone-derived imidazolidin-4-ones Total antioxidant capacity, reducing power assay Good antioxidant activity ajchem-a.com
2H-imidazole-derived phenolic compounds AOC, ARC, Folin, and DPPH assays Structure-dependent activity, nitro group enhances activity nih.gov
Mercaptoalkyl derivatives of hydantoins O2- generation, lipid peroxidation Inactive nih.gov

Other Reported Biological Activities and Potential Applications (e.g., Antiviral, Antifungal, Anti-inflammatory)

Imidazolidin-4-one and its derivatives have been reported to possess a wide spectrum of other biological activities, indicating their potential for various therapeutic applications. nih.govnih.govmdpi.com

Anti-inflammatory Activity: Indole-imidazolidine hybrid molecules have demonstrated promising anti-inflammatory and antinociceptive activities. nih.govresearchgate.net Specifically, compounds like 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and its bromo-benzyl derivative were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. nih.gov These findings suggest that these derivatives could be developed as new treatments for chronic inflammation and pain. nih.gov

Antiviral Activity: Imidazolidinones and imidazolidine-2,4-diones are recognized for their potent antiviral properties against a range of viruses, including HIV, Hepatitis C (HCV), Dengue virus, and enterovirus 71 (EV71). nih.gov Their mechanisms of action are varied; for instance, they can inhibit HIV aspartic protease and act as CCR5 co-receptor antagonists. nih.gov Against HCV and Dengue virus, they inhibit the NS3 serine protease and NS2B-NS3 protease, respectively. nih.gov Furthermore, certain pyridyl-imidazolidinones specifically target the EV71 capsid protein VP1. nih.gov

Antifungal Activity: The imidazole (B134444) ring is a well-known pharmacophore in many antifungal drugs. nih.govnih.gov Derivatives of imidazoline have shown moderate antifungal activity against clinical strains of Candida albicans. mdpi.com Molecular modeling studies suggest that their mode of action could be similar to that of fluconazole, involving the inhibition of the enzyme cytochrome P450 14-α-sterol demethylase. mdpi.com

Table 2: Other Biological Activities of Imidazolidin-4-one Derivatives

Activity Specific Derivatives Mechanism of Action/Target Potential Application Reference
Anti-inflammatory 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one derivatives Reduction of leukocyte migration and pro-inflammatory cytokines (TNF-α, IL-1β) Chronic inflammation and pain nih.govresearchgate.net
Antiviral Imidazolidinones, Imidazolidine-2,4-diones Inhibition of viral proteases (HIV, HCV, Dengue), capsid protein targeting (EV71) HIV, HCV, Dengue, Enterovirus infections nih.gov
Antifungal N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide Inhibition of cytochrome P450 14-α-sterol demethylase Fungal infections (e.g., Candida albicans) mdpi.com

Computational and Theoretical Studies on 3 Cyclopropylimidazolidin 4 One

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is extensively used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of 3-Cyclopropylimidazolidin-4-one, to the active site of a target protein.

Research on heterocyclic compounds structurally similar to this compound, such as thiazolidin-4-one derivatives, has demonstrated the utility of molecular docking in identifying potential biological targets and understanding binding mechanisms. For instance, docking studies on novel 1,3-thiazolidin-4-ones have been performed to investigate their interactions with target proteins like polo-like kinase 1 (PLK1), a key regulator of mitosis and a target for anticancer drugs researchgate.net. These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's binding pocket researchgate.netresearchgate.net.

In a study on thiazolidine-4-one derivatives, molecular docking was employed to explore their binding affinity towards protein receptors implicated in breast cancer, such as ERα, VEGF, and HER2 nih.gov. The results from such docking studies, often presented as binding scores or energies, help in prioritizing compounds for further experimental testing nih.gov. For example, a lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity.

While specific docking studies on this compound are not widely published, the principles from studies on analogous compounds are directly applicable. A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. The resulting binding poses would be analyzed to understand the key interactions driving the binding, which could involve the cyclopropyl (B3062369) group, the imidazolidinone core, and any substituents.

Table 1: Illustrative Molecular Docking Results for Heterocyclic Compounds Against Various Targets

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Thiazolidin-4-onesPolo-like kinase 1 (PLK1)-5.75MET179, LEU132 researchgate.net
Thiazolidin-4-one derivativesEstrogen Receptor α (ERα)-8.5ARG394, GLU353 nih.gov
1,3,4-Thiadiazole derivativesCaspase-3-7.8ARG207, SER209 nih.gov

This table presents example data from studies on related heterocyclic compounds to illustrate the type of information obtained from molecular docking studies.

Structure-Based Design and Optimization Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. This approach is often iterative, involving cycles of molecular modeling, chemical synthesis, and biological testing. The insights gained from molecular docking studies form the foundation of SBDD.

For a scaffold like this compound, SBDD principles would be applied to optimize its structure to enhance its binding affinity and selectivity for a specific target. For example, if docking studies reveal that the cyclopropyl group fits into a hydrophobic pocket of the target protein, medicinal chemists could explore modifications to this group to improve hydrophobic interactions. Similarly, if the imidazolidinone core is involved in hydrogen bonding, modifications could be made to optimize these interactions.

The modification of the thiazolidin-4-one ring at positions 2, 3, and 5 is a common strategy in the search for new compounds with desired activities nih.govnih.gov. This principle is transferable to the imidazolidinone ring system. For instance, introducing various substituents on the imidazolidinone ring could lead to derivatives with improved pharmacological profiles. The selection of these substituents would be guided by the structural information of the target's active site to achieve a better fit and stronger binding.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations provide a deeper understanding of the electronic properties and dynamic behavior of molecules, respectively. These methods complement molecular docking by offering a more detailed picture of ligand-target interactions and the stability of the complex.

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties, including optimized geometry, electronic structure, and reactivity descriptors dntb.gov.uaresearchgate.net. For a molecule like this compound, DFT calculations can provide insights into its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and interaction with biological targets researchgate.net. The energy gap between HOMO and LUMO can indicate the molecule's chemical stability and reactivity nih.gov.

These calculations are also employed to study the conformational preferences of molecules, which is vital for understanding how they fit into a protein's binding site nih.gov. For example, DFT calculations have been used to determine the most stable conformation of thiazolidin-4-one derivatives nih.gov.

Molecular Dynamics Simulations: MD simulations are used to study the dynamic behavior of molecular systems over time, providing insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding nih.govrsc.orgrsc.org. An MD simulation of a this compound derivative bound to a target protein would reveal the stability of the binding pose predicted by docking. It can show how the ligand and protein adapt to each other and the role of solvent molecules in the binding process nih.gov.

MD simulations can also be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. These simulations have been successfully applied to study various systems, including the interaction of drugs with their targets and the properties of ionic liquids rsc.orgmdpi.com.

Table 2: Key Parameters from Quantum Chemical Calculations for Heterocyclic Scaffolds

Compound ClassMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Thiazolidin-4-one derivativesDFT/B3LYP-6.5-1.84.7 researchgate.net
1,3,4-Thiadiazole derivativesDFT-7.2-2.54.7 nih.gov

This table provides illustrative data from quantum chemical calculations on related heterocyclic compounds to demonstrate the type of information generated.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Specific Analogues

Currently, there is a lack of published, peer-reviewed synthetic routes specifically detailing the preparation of 3-Cyclopropylimidazolidin-4-one. General methods for the synthesis of imidazolidin-4-ones often involve multi-component reactions, for instance, the reaction of an aldehyde, an amine, and an isocyanide, followed by cyclization. Another common approach is the condensation of an N-substituted alpha-amino acid with an aldehyde or ketone.

For this compound, a plausible, though not yet documented, synthetic strategy could involve the reaction of cyclopropylamine, formaldehyde (B43269) (or a synthetic equivalent), and a cyanide source in a Strecker-type reaction to form an α-aminonitrile, which could then be hydrolyzed and cyclized. Alternatively, N-cyclopropylglycine could be condensed with a suitable carbonyl compound.

The development of novel synthetic routes would be crucial for accessing a library of analogues, which would be essential for exploring the structure-activity relationships (SAR) of this class of compounds. The efficiency, scalability, and stereoselectivity of any new synthetic methodology would be of significant interest to the chemical community.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The biological activities of this compound and its derivatives are presently not characterized in the scientific literature. The broader class of imidazolidin-4-ones has been investigated for a wide range of biological activities, including as antimicrobial, antiviral, and anticancer agents. The specific biological targets for these activities are diverse and depend on the substitution pattern of the imidazolidin-4-one (B167674) core.

Future research into this compound would need to begin with broad biological screening to identify any potential therapeutic areas. High-throughput screening (HTS) against a panel of common biological targets, such as kinases, proteases, and G-protein coupled receptors, could provide initial "hits."

Once a biological activity is identified, further studies would be required to elucidate the specific molecular target and the mechanism of action. Techniques such as affinity chromatography, proteomics, and genetic knockdown experiments would be instrumental in this process. Understanding the mechanistic pathways would be fundamental to any future drug development efforts based on this scaffold.

Integration of Advanced Computational Methods for Predictive Modeling

In the absence of experimental data, computational methods could offer a powerful tool for predicting the potential properties and biological activities of this compound and its analogues. Molecular docking studies could be employed to screen virtual libraries of this compound derivatives against the crystal structures of known biological targets. This could help to prioritize the synthesis of compounds with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed once an initial dataset of active and inactive compounds becomes available. These models would help to identify the key molecular descriptors that correlate with biological activity, thus guiding the design of more potent analogues.

Furthermore, advanced computational techniques such as molecular dynamics (MD) simulations could be used to study the binding mode and stability of this compound derivatives in the active site of a target protein. This would provide valuable insights into the molecular interactions that govern biological activity.

Applications in Chemical Biology Tool Development and Probe Synthesis

Should this compound or its derivatives be found to possess a specific and potent biological activity, they could be developed into valuable chemical biology tools. For example, a potent and selective inhibitor of a particular enzyme could be modified to create a chemical probe.

The synthesis of such probes would typically involve the incorporation of a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a clickable alkyne or azide (B81097) group. These probes could then be used to visualize the subcellular localization of the target protein, to pull down the target protein from a cell lysate for identification, or to study the dynamics of the target protein in living cells.

The development of chemical probes based on the this compound scaffold would be a significant contribution to the field of chemical biology, enabling the study of biological processes in a way that is not possible with genetic methods alone. However, this remains a future perspective, contingent on the discovery of a relevant biological activity for this compound class.

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 3-cyclopropylimidazolidin-4-one derivatives for improved yield?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters. For example, adjusting solvent polarity (e.g., DMF or toluene), temperature (e.g., 65–70°C for cyclization), and catalysts (e.g., β-alanine or Pd(dppf)Cl₂ for cross-coupling) can enhance yield . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from acetone/2M HCl mixtures (3:1 ratio) is recommended to isolate pure products . Reaction progress should be monitored using TLC or HPLC to identify intermediate phases.

What characterization techniques are essential for confirming the structure of this compound analogs?

Methodological Answer:
A multi-technique approach is critical:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and carbonyl groups (δ 165–175 ppm) .
  • X-ray crystallography: Resolves stereochemistry and crystal packing, as demonstrated for thiazolidinone-cyclopropyl hybrids .
  • Mass spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • IR spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., DNA topoisomerases or kinases). Parameterize cyclopropyl rings and imidazolidinone moieties for van der Waals and electrostatic interactions .
  • DFT calculations: Optimize geometries at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

How should researchers address contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Cross-validation: Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
  • Isotopic labeling: Use ¹⁵N-labeled intermediates to resolve overlapping signals in crowded spectral regions .
  • Crystallographic validation: Resolve ambiguous NOE correlations or diastereomer mixtures via single-crystal XRD .
  • Reproducibility checks: Repeat syntheses under inert atmospheres (Ar/N₂) to rule out oxidation artifacts .

What strategies are effective for studying the metabolic stability of this compound in vitro?

Methodological Answer:

  • Microsomal assays: Incubate compounds with liver microsomes (human/rat) at 37°C, NADPH-regenerating systems, and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess isoform-specific interactions .
  • Reactive metabolite trapping: Add glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .

Data Analysis and Reporting

How can researchers ensure reproducibility when reporting synthetic procedures for this compound derivatives?

Methodological Answer:

  • Detailed protocols: Specify exact equivalents of reagents (e.g., 1.2 eq. CsCO₃), reaction times (±5 min), and equipment (e.g., microwave vs. oil bath heating) .
  • Batch documentation: Record lot numbers of solvents/catalysts to trace variability (e.g., Pd catalyst activity) .
  • Raw data archiving: Deposit NMR/FID files, chromatograms, and crystallographic data (CCDC numbers) in public repositories .

Safety and Compliance

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for syntheses involving volatile reagents (e.g., Ac₂O or CH₂Cl₂) .
  • Spill management: Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropylimidazolidin-4-one
Reactant of Route 2
3-Cyclopropylimidazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.